molecular formula C18H20FN3O4S B2881075 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2097931-69-4

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Katalognummer B2881075
CAS-Nummer: 2097931-69-4
Molekulargewicht: 393.43
InChI-Schlüssel: MRXGTWKWNPJQFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as PF-06463922, is a novel small molecule inhibitor of the protein kinase enzyme, Bruton’s tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies, autoimmune diseases, and inflammatory disorders. PF-06463922 has shown promising results in preclinical and clinical studies as a potential therapeutic agent for the treatment of these diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, due to its structural complexity, is likely involved in the synthesis of various biologically active compounds. For instance, compounds containing the 1,3,4-oxadiazole moiety, similar in complexity to the given compound, have been synthesized and shown to possess significant biological activities. These activities include inhibition of enzymes such as butyrylcholinesterase, which is a target for the treatment of Alzheimer's disease. The synthesized compounds were subjected to molecular docking studies to evaluate their binding affinities and orientations within the active sites of human enzymes, suggesting their potential therapeutic applications (Khalid et al., 2016).

GPR119 Agonists for Diabetes Treatment

In the field of diabetes treatment, novel agonists for the GPR119 receptor, which is a promising target for anti-diabetic agents, have been developed. These agonists, including compounds with 5-(methylsulfonyl)indoline motifs, showed potent activity in enhancing glucose-dependent insulin secretion. This indicates the potential of such structurally complex compounds in the development of new therapeutic agents for diabetes management (Sato et al., 2014).

Antimicrobial Applications

Compounds bearing the 1,3,4-oxadiazole structure, akin to the target compound, have also been explored for their antimicrobial properties. These compounds have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in addressing bacterial infections (Khalid et al., 2016).

Analytical and Pharmacokinetic Studies

In addition to therapeutic applications, compounds with similar structural complexity are also subjects of analytical and pharmacokinetic studies to ensure their quality control and stability, which is crucial for their development as pharmaceutical agents. These studies involve sensitive high-performance liquid chromatographic assays to monitor the compounds' stability and purity, essential for their clinical development (Dwivedi et al., 2003).

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c19-14-11-20-18(21-12-14)26-15-5-4-9-22(13-15)17(23)8-10-27(24,25)16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXGTWKWNPJQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.